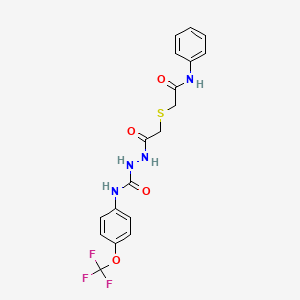
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylamino group, a trifluoromethoxyphenyl group, and a hydrazinecarboxamide moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of 2-oxo-2-(phenylamino)ethyl chloride with thioglycolic acid to form the thioester intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenylhydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets involved are still under investigation, but its unique structure suggests it could interact with multiple biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Oxo-2-(phenylamino)ethyl)thio)acetic acid
- 2-((2-Oxo-2-(3-pyridylamino)ethyl)thio)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide stands out due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This unique feature may make it more effective in certain applications, such as drug development or material science.
Properties
Molecular Formula |
C18H17F3N4O4S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinyl]ethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-14-8-6-13(7-9-14)23-17(28)25-24-16(27)11-30-10-15(26)22-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,26)(H,24,27)(H2,23,25,28) |
InChI Key |
MDITYADYWPJPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















